Dimethyl 4-(4-methoxyphenyl)-1-(propan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the dihydropyridine class This class of compounds is known for its diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to improve yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridine compounds.
Scientific Research Applications
3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, affecting cellular calcium ion influx.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and angina.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by interacting with calcium channels in cell membranes. By blocking these channels, it reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar therapeutic applications.
Felodipine: Known for its high vascular selectivity and use in treating hypertension.
Uniqueness
3,5-DIMETHYL 4-(4-METHOXYPHENYL)-1-(PROPAN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine compounds. This uniqueness can lead to variations in efficacy, side effects, and therapeutic applications.
Properties
Molecular Formula |
C19H23NO5 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
dimethyl 4-(4-methoxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H23NO5/c1-12(2)20-10-15(18(21)24-4)17(16(11-20)19(22)25-5)13-6-8-14(23-3)9-7-13/h6-12,17H,1-5H3 |
InChI Key |
DMNUKLVFZJGJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC)C(=O)OC |
Origin of Product |
United States |
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